molecular formula C9H12N2OS B071382 2-(Propylthio)nicotinamide CAS No. 175135-26-9

2-(Propylthio)nicotinamide

Cat. No. B071382
M. Wt: 196.27 g/mol
InChI Key: JIYBJKGFAMWNDO-UHFFFAOYSA-N
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Description

“2-(Propylthio)nicotinamide” is a compound with the molecular formula C9H12N2OS . It is primarily used for research and development purposes .

Scientific Research Applications

  • Cellular Energy Metabolism and Disease Treatment : Nicotinamide participates in cellular energy metabolism, influencing oxidative stress and modulating pathways related to cellular survival and death. It shows potential in treating immune system dysfunction, diabetes, and aging-related diseases due to its cytoprotective properties (Maiese et al., 2009).

  • Stem Cell Survival and Differentiation : In stem cell research, nicotinamide promotes cell survival and differentiation in human pluripotent stem cells. It acts as an inhibitor of multiple kinases, which is crucial for stem cell applications and disease treatments (Meng et al., 2018).

  • Neurodegenerative and Cardiovascular Disorders : Nicotinamide riboside, a NAD+ precursor, has shown efficacy in treating various neurodegenerative and cardiovascular disorders in animal and human studies. Its health benefits stem from elevated NAD+ content in the body (Mehmel et al., 2020).

  • Metabolic and Epigenetic Changes : High doses of nicotinamide can induce detrimental metabolic and epigenetic changes, potentially leading to obesity, type 2 diabetes, and insulin resistance. It can also affect DNA methylation and gene expression related to metabolic processes (Li et al., 2013).

  • Molecular Assembly in Chemistry : Nicotinamide has been used in chemical studies to form low-dimensional silver(I) architectures, showcasing its utility in molecular assembly and coordination chemistry (Aakeröy, 1998).

  • Cancer Chemoprevention and Therapy : Nicotinamide has been identified as a potential agent for cancer chemoprevention and therapy. It has shown clinical efficacy in non-melanoma skin cancer and as an adjunct to radiotherapy in various cancers (Nikas et al., 2020).

  • Radiosensitization in Tumor Therapy : Nicotinamide has been studied as a radiosensitizer in tumors, enhancing the effectiveness of radiation therapy. It shows potential for increasing tumor radiation damage while minimizing effects on normal tissues (Horsman et al., 1997).

Safety And Hazards

“2-(Propylthio)nicotinamide” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .

properties

IUPAC Name

2-propylsulfanylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-2-6-13-9-7(8(10)12)4-3-5-11-9/h3-5H,2,6H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYBJKGFAMWNDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=C(C=CC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379083
Record name 2-(propylthio)nicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Propylthio)nicotinamide

CAS RN

175135-26-9
Record name 2-(Propylthio)-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(propylthio)nicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JS Scott, SS Bowker, J Deschoolmeester… - Journal of medicinal …, 2012 - ACS Publications
Inhibition of 11β-HSD1 is an attractive mechanism for the treatment of obesity and other elements of the metabolic syndrome. We report here the discovery of a nicotinic amide derived …
Number of citations: 51 pubs.acs.org

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